5-Chloro-2-propoxyaniline
Overview
Description
5-Chloro-2-propoxyaniline is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.66 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact spatial arrangement of these atoms would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
This compound is predicted to have a melting point of 70.56°C and a boiling point of 289.37°C at 760 mmHg . Its density is predicted to be 1.16 g/cm3, and it has a refractive index of n20D 1.55 .Scientific Research Applications
Photoreactive Derivatives for Biological Interaction Studies
5-Chloro-2-propoxyaniline and its derivatives are used in the synthesis of photoreactive compounds. For instance, 5-Nitro-2-propoxyaniline, a structurally similar compound, is one of the strongest artificial sweeteners. Photoreactive 2-propoxyaniline derivatives have been synthesized to study the interactions between 5-nitro-2-propoxyaniline and its sweet receptor through photoaffinity labeling, shedding light on the relationship between structure and biological activity (Murai et al., 2015).
Photochemical and Photophysical Properties
Novel phthalocyanine derivatives containing this compound groups have been synthesized and characterized. These compounds exhibit excellent solubility and potential for photodynamic therapy (PDT) applications. The study delves into the photophysical and photochemical properties of these novel phthalocyanines, indicating their promise in medical applications, especially in treating conditions that benefit from PDT (Demirbaş et al., 2017).
Crystal Structure Analysis
A new organic cation 5-chloro(2,4-dimethoxy)anilinium monophosphate has been synthesized and its crystal structure has been detailed. This research presents a comprehensive understanding of the crystal structure, offering insights into the structural properties and potential applications of this compound in various scientific fields (Kefi et al., 2007).
Fluorescence Quenching Mechanisms
Studies on the fluorescence quenching of boronic acid derivatives, including those related to this compound, have been conducted. These studies provide valuable insights into the quenching mechanisms, which are crucial for understanding the interactions and behaviors of these compounds in various biological and chemical systems (Geethanjali et al., 2015).
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of the sm cross-coupling reaction, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
In the sm cross-coupling reaction, the compound may be involved in the transmetalation process, where formally nucleophilic organic groups are transferred from boron to palladium .
Pharmacokinetics
The compound’s molecular weight is 18566 , which may influence its pharmacokinetic properties.
Result of Action
As a participant in the sm cross-coupling reaction, the compound may contribute to the formation of carbon–carbon bonds .
Action Environment
The compound is known to be relatively stable and environmentally benign , suggesting that it may be resistant to various environmental conditions.
Properties
IUPAC Name |
5-chloro-2-propoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEYTDFYQZDIKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306982 | |
Record name | 5-Chloro-2-propoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130566-25-5 | |
Record name | 5-Chloro-2-propoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130566-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-propoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-propoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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